molecular formula C19H19ClN2O4S2 B2728880 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide CAS No. 941901-30-0

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2728880
CAS No.: 941901-30-0
M. Wt: 438.94
InChI Key: DJRKKGWPUQONMZ-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide is a sulfonamide-based heterocyclic compound featuring a benzo[d]thiazole core substituted with methoxy and methyl groups at the 4- and 7-positions, respectively. This compound’s design leverages sulfonamide and thiazole pharmacophores, which are prevalent in antimicrobial, anti-inflammatory, and anticancer agents .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S2/c1-12-5-10-15(26-2)17-18(12)27-19(22-17)21-16(23)4-3-11-28(24,25)14-8-6-13(20)7-9-14/h5-10H,3-4,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRKKGWPUQONMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, including enzyme inhibition, antibacterial activity, and implications for treating neurodegenerative diseases.

Chemical Structure and Properties

The compound's structure includes a chlorophenyl sulfonyl group and a benzo[d]thiazole moiety , which are often associated with various biological activities. Its molecular formula is C22H27ClN3O4SC_{22}H_{27}ClN_{3}O_{4}S with a molecular weight of approximately 532.5 g/mol.

Enzyme Inhibition

One of the primary areas of interest in the biological activity of this compound is its role as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of Alzheimer's disease, as they help increase acetylcholine levels in the brain, thereby improving cognitive function. Research indicates that compounds similar to this compound exhibit significant AChE inhibition:

  • In vitro studies have shown IC50 values indicating strong inhibitory activity against AChE, suggesting potential therapeutic applications for cognitive disorders .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have demonstrated that it exhibits moderate to strong activity against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Other Pharmacological Activities

Beyond AChE inhibition and antibacterial properties, compounds with similar structural features have been associated with various other biological activities:

  • Anticancer Activity : Some derivatives have shown potential in inhibiting tumor growth and proliferation.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties.
  • Hypoglycemic Effects : Certain derivatives have demonstrated the ability to lower blood glucose levels, indicating potential use in diabetes management .

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized a series of compounds based on the benzo[d]thiazole structure and evaluated their biological activities. Among these, certain compounds showed promising AChE inhibitory effects with IC50 values as low as 2.7 µM .
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions of these compounds with AChE. Molecular docking simulations revealed favorable binding affinities, supporting their potential as therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. Studies employing turbidimetric methods have shown promising results in inhibiting microbial growth, suggesting that this compound could be effective against resistant strains of pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using human breast adenocarcinoma cell lines (MCF7) demonstrated that similar thiazole derivatives possess cytotoxic effects, leading to cell death through apoptosis. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation . Molecular docking studies further support these findings by illustrating how these compounds interact with specific cancer-related proteins.

Enzyme Inhibition

Another significant application is its role as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. Compounds incorporating the benzo[d]thiazole moiety have shown high inhibitory activity against AChE, making them potential candidates for further development in Alzheimer's therapeutics . The structure-activity relationship studies indicate that modifications to the thiazole ring can enhance inhibitory potency.

Case Studies and Research Findings

Several studies highlight the efficacy of compounds related to This compound :

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer ActivityIdentified strong cytotoxic effects on MCF7 cells, with specific compounds demonstrating high selectivity.
AChE InhibitionCompounds exhibited IC50 values indicating potent inhibition, suggesting therapeutic potential for Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Thiazole Frameworks

4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide (Compound 5)
  • Structure : Contains a phthalazine ring fused to a 4-chlorophenyl group, linked via a sulfonamide bridge to a thiazole ring.
  • Synthesis : Derived from 1-chloro-4-(4-chlorophenyl)phthalazine through substitution reactions .
  • Properties : Melting point: 280–281°C (DMF).
4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 5 in )
  • Structure : Dual thiazole rings connected via a sulfonamide linker.
  • Synthesis : Prepared via reaction of Tosulfathiazole with ammonium thiocyanate under acidic conditions.
  • Properties : Melting point: 218–220°C; yield: 41.3% .
Methyl 3-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (Compound 27)
  • Structure: Propanoate ester with a sulfamoylphenyl-thiazole system.
  • Synthesis: Esterification of the corresponding carboxylic acid with methanol catalyzed by sulfuric acid .
  • Key Differences : The ester group enhances lipophilicity, contrasting with the polar butanamide in the target compound, which may influence pharmacokinetics .

Functional Group Variations: Thione vs. Thiol Tautomerism

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thioles () exhibit tautomerism between thione (C=S) and thiol (S–H) forms. Spectral data (IR and NMR) confirm the dominance of the thione tautomer due to the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) . In contrast, the target compound’s amide group (νC=O ~1660 cm⁻¹) lacks such tautomeric behavior, simplifying its spectral interpretation .

Comparative Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound N/A* N/A* Sulfonamide, butanamide -
4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide 280–281 87 Phthalazine, sulfonamide
4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide 218–220 41.3 Dual thiazole, sulfonamide
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione 240–245† 70–85† Triazole, sulfonyl

†Estimated from analogous reactions in .

Research Findings and Implications

  • Bioactivity : Sulfonamide-thiazole hybrids (e.g., compounds in ) often exhibit antimicrobial activity due to sulfonamide’s enzyme inhibition (e.g., dihydropteroate synthase) and thiazole’s metal-chelating properties .
  • Spectral Trends : IR and NMR data consistently differentiate sulfonamides (νS=O ~1150–1350 cm⁻¹) from amides (νC=O ~1650–1700 cm⁻¹), aiding structural validation .
  • Thermal Stability : Higher melting points in phthalazine derivatives (e.g., 280°C) suggest greater crystalline stability compared to thiazole-only analogues .

Q & A

Advanced Research Question

  • In vitro :
    • Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .
    • Caco-2 permeability : Assess intestinal absorption with apparent permeability coefficients (Papp_{app}) .
  • In vivo :
    • Rodent studies : Administer via IV/PO routes (1–10 mg/kg) and collect plasma for LC-MS/MS analysis .

How can computational modeling predict the compound’s mechanism of action against specific biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases, GPCRs) to identify binding poses .
  • MD simulations : Run 100-ns simulations in GROMACS to assess ligand-protein stability and binding free energies (MM-PBSA) .

What are the critical factors influencing the compound’s stability during long-term storage?

Basic Research Question

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
  • Solvent : Lyophilize and store in DMSO (10 mM stock) under argon to minimize oxidation .

How can structural analogs be designed to enhance selectivity for a target enzyme?

Advanced Research Question

  • SAR analysis : Modify substituents on the benzothiazole ring (e.g., replace methoxy with trifluoromethyl) and test inhibitory activity .
  • Co-crystallization : Resolve ligand-enzyme complexes to identify key hydrogen bonds/π-π interactions .

What methodologies are recommended for detecting trace impurities in synthesized batches?

Basic Research Question

  • LC-MS/MS : Use a Q-TOF detector with 1.7-µm C18 columns to identify impurities at <0.1% levels .
  • NMR spiking : Add authentic standards of suspected byproducts (e.g., des-methyl analogs) to confirm identities .

How can the compound’s cytotoxicity profile be optimized for therapeutic use?

Advanced Research Question

  • Proteomics : Perform SILAC-based profiling in HepG2 cells to identify off-target pathways .
  • Cytotoxicity assays : Compare IC50_{50} values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) using MTT assays .

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